![molecular formula C9H6Br2ClN3 B6344657 3,5-二溴-1-[(3-氯苯基)甲基]-1H-1,2,4-三唑 CAS No. 1240571-54-3](/img/structure/B6344657.png)

3,5-二溴-1-[(3-氯苯基)甲基]-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

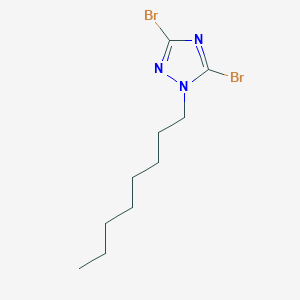

“3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H6Br2ClN3 . It is a heterocyclic compound, specifically a triazole, which is a class of five-membered ring compounds with three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions, and a (3-chlorophenyl)methyl group at the 1 position . The exact 3D structure would require further computational or experimental analysis to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” include a molecular weight of 351.42 . Other properties such as melting point, boiling point, and solubility would require further experimental determination .科学研究应用

Synthesis of α,β-Dibromo Ketones

This compound can be used in the synthesis of α,β-dibromo ketones, which are valuable intermediates in organic chemistry. The process involves bromination using ammonium bromide as a brominating agent and ceric ammonium nitrate as an oxidant . These dibromo ketones serve as precursors in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.

Radical-Mediated Transformations

The triazole derivative can participate in radical-mediated transformations, particularly in reactions mediated by high-valent metal salts like ceric ammonium nitrate (CAN). These transformations are crucial for carbon-carbon and carbon-heteroatom bond formation, which is a cornerstone of modern synthetic chemistry .

Protodeboronation of Boronic Esters

In the field of organic synthesis, boronic esters are pivotal. The triazole compound could potentially be involved in the protodeboronation of pinacol boronic esters, a process that is not well developed but is essential for creating complex molecules .

Synthesis of Heterocyclic Compounds

The brominated triazole is useful for synthesizing various heterocyclic compounds, such as pyrazoles, pyrazolines, and isoxazoles. These compounds have significant applications in pharmaceuticals and materials science .

Organic Synthesis Methodologies

The compound can be employed in developing novel methodologies for organic synthesis. Its role in the protection-deprotection strategies for unsaturated hydrocarbons is particularly noteworthy, as it aids in the synthesis of complex organic molecules .

Flame Retardants and Disinfectants

Organic bromine compounds, such as the one , have traditionally been used as intermediates in the production of flame retardants and disinfectants. Their high reactivity and stability make them suitable for these applications .

未来方向

The future directions for research and application of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” could involve its use as an intermediate in the synthesis of more complex organic compounds, given the versatility of triazole compounds in organic synthesis . Further studies could also explore its potential biological activities.

属性

IUPAC Name |

3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZJFTKYKIORIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)

![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)

![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)

![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)